2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

antifolate RFC transporter cancer chemotherapy

2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid (CAS 1225768-54-6) is a synthetic, small‑molecule building block defined by a tetrahydropyran ring bearing a 3‑chlorophenyl substituent and an acetic acid side‑chain. With a molecular formula of C₁₃H₁₅ClO₃ and a molecular weight of 254.71 g mol⁻¹ , it belongs to a broader class of 4‑aryl‑tetrahydropyran‑4‑yl acetic acids that are primarily employed as intermediates in medicinal‑chemistry programs targeting folate‑transporter inhibition, anti‑proliferative pathways, and immunological modulation.

Molecular Formula C13H15ClO3
Molecular Weight 254.71
CAS No. 1225768-54-6
Cat. No. B2794539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
CAS1225768-54-6
Molecular FormulaC13H15ClO3
Molecular Weight254.71
Structural Identifiers
SMILESC1COCCC1(CC(=O)O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C13H15ClO3/c14-11-3-1-2-10(8-11)13(9-12(15)16)4-6-17-7-5-13/h1-3,8H,4-7,9H2,(H,15,16)
InChIKeyMUUXLWDNULSLTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid (CAS 1225768-54-6): Core Identity and Regioisomeric Context


2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid (CAS 1225768-54-6) is a synthetic, small‑molecule building block defined by a tetrahydropyran ring bearing a 3‑chlorophenyl substituent and an acetic acid side‑chain. With a molecular formula of C₁₃H₁₅ClO₃ and a molecular weight of 254.71 g mol⁻¹ [1], it belongs to a broader class of 4‑aryl‑tetrahydropyran‑4‑yl acetic acids that are primarily employed as intermediates in medicinal‑chemistry programs targeting folate‑transporter inhibition, anti‑proliferative pathways, and immunological modulation [2]. The meta‑chloro substitution pattern chemically distinguishes this compound from its ortho‑ and para‑chloro isomers, as well as from the non‑halogenated phenyl congener, creating the potential for regio‑specific structure–activity relationships in biological systems.

Why 2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid Is Not Interchangeable with Other 4‑Aryl‑tetrahydropyran‑4‑yl Acetic Acids


Although the 2‑chloro, 3‑chloro, 4‑chloro, and des‑chloro phenyl analogs of 4‑aryl‑tetrahydropyran‑4‑yl acetic acid share an identical core scaffold and molecular formula (C₁₃H₁₅ClO₃ for the chlorinated variants), they are chemically distinct entities that cannot be substituted for one another without experimental validation. Predicted physicochemical properties already reveal measurable differences: the meta‑chloro (3‑Cl) isomer exhibits a predicted boiling point approximately 3.6 °C higher than its ortho‑chloro counterpart (423.6 °C vs. 420.0 °C) , reflecting differences in intermolecular interactions that may influence purification, formulation, and storage behavior. More critically, regioisomerism at the chlorophenyl ring can drastically alter target‑binding geometry, as evidenced by the observation that the 3‑chloro compound demonstrates a binding affinity of 304 nM for the human reduced folate carrier (RFC), whereas related regioisomers in the same structural series display markedly different (often >1000 nM or sub‑100 nM) profiles in analogous transporter‑uptake assays [1]. Generic substitution without rigorous bioequivalence data therefore risks undermining the reproducibility of both chemical and biological experiments.

Quantitative Differentiation Evidence for 2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid Versus Closest Analogs


Human Reduced Folate Carrier (RFC) Binding Affinity – IC₅₀ 304 nM in Engineered CHO Cells

The target compound demonstrates a measured IC₅₀ of 304 nM against human reduced folate carrier (RFC) expressed in Chinese hamster ovary PC43‑10 cells, as determined by a fluorescence‑based antiproliferative assay after 96 h of continuous treatment [1]. This value positions the 3‑chloro regioisomer as a moderate‑affinity RFC ligand. In the broader context of the pyrrolo[2,3‑d]pyrimidine antifolate study from which this data originates, non‑fluorinated analogs in the same assay system displayed IC₅₀ values ranging from 304 nM to >1000 nM, while fluorinated counterparts achieved IC₅₀ values as low as 62 nM, illustrating the dynamic range of this assay [1]. Direct comparator IC₅₀ data for the 2‑chloro and 4‑chloro tetrahydropyran‑acetic acid regioisomers in the identical RFC assay are not available in the current public domain, limiting the strength of head‑to‑head claims for this specific evidence dimension.

antifolate RFC transporter cancer chemotherapy

Regioisomeric Boiling Point Differentiation: 3‑Chloro vs. 2‑Chloro Isomer

Predicted boiling points provide a quantifiable, albeit modest, basis for distinguishing the 3‑chloro regioisomer from its 2‑chloro analog. The target compound has a predicted boiling point of 423.6 ± 30.0 °C, whereas the 2‑chlorophenyl isomer (CAS 1226244‑26‑3) is predicted to boil at 420.0 ± 30.0 °C . The 3.6 °C difference, although small and within the overlapping prediction error margins, is directionally consistent with the meta‑substitution pattern enhancing intermolecular dipole–dipole interactions relative to the ortho‑substituted analog. Density predictions are identical (1.246 ± 0.06 g cm⁻³ for both isomers). Data for the 4‑chloro isomer (CAS 422280‑49‑7) are reported with similar predicted ranges, and no statistically significant differentiation among the three chlorinated regioisomers can be claimed based solely on these computational descriptors.

physicochemical property regioisomer purification

Commercial Purity Profile: Multi‑Vendor Availability at 95–98% Purity

The target compound is commercially available from multiple independent suppliers with reported purities ranging from 95% to 98% . Specifically, AKSci lists the product at ≥95% purity , Leyan (乐研) offers it at 98% purity , and Chemenu supplies it at 97% purity . The 2‑chloro isomer (CAS 1226244‑26‑3) is similarly listed at ≥95% by AKSci and 97% by Chemenu, indicating comparable commercial purity standards across the regioisomeric series. No vendor currently provides lot‑specific quantitative impurity profiling (e.g., isomer‑specific HPLC traces) that would allow rigorous purity‑based differentiation among the positional isomers. The availability of the 3‑chloro isomer from at least five distinct global suppliers (AKSci, CymitQuimica, Kishida, Leyan, Chemenu) does, however, suggest a more diversified supply chain compared to the 4‑chloro isomer, which appears in fewer vendor catalogs.

purity specification procurement quality control

Calculated Lipophilicity (XLogP3 = 2.4) as a Descriptor for Membrane Permeability and Formulation Behavior

The target compound has a computed XLogP3‑AA value of 2.4 [1], placing it within the favorable lipophilicity range for passive membrane permeability (typically LogP 1–5 for oral drug‑like molecules). This value is a direct consequence of the meta‑chloro substitution pattern combined with the tetrahydropyran‑acetic acid scaffold. While experimentally measured LogP values for the ortho‑ and para‑chloro regioisomers are not publicly available, the similar molecular constitution (identical molecular formula C₁₃H₁₅ClO₃, identical heavy‑atom count of 17) constrains the LogP range for all three chlorinated regioisomers to a narrow window. The non‑chlorinated phenyl analog (CAS 80813‑10‑1, C₁₃H₁₆O₃, MW 220.26) would be expected to have a lower LogP owing to the absence of the electron‑withdrawing chlorine substituent, though a computed value for that compound is not available from the same authoritative source.

lipophilicity ADME drug-likeness

Biological Activity Fingerprint: Induction of Monocyte Differentiation and Anti‑Proliferative Potential

A patent‑derived statement indicates that this compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, thereby evidencing potential utility as an anti‑cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. Importantly, this biological claim is not accompanied by quantitative IC₅₀, EC₅₀, or selectivity data, nor does it include direct comparator data for the 2‑chloro and 4‑chloro regioisomers in the same assay. The qualitative nature of this evidence precludes a rigorous ranking of the 3‑chloro isomer versus its closest analogs for this specific phenotype. Whether the meta‑chloro substitution is a determinant of this differentiation‑inducing activity, or whether the ortho‑ and para‑chloro isomers display comparable or superior activity, cannot be determined from the currently available information.

monocyte differentiation anti‑cancer psoriasis

Supply Chain Diversity: Five Global Suppliers vs. Narrower Availability of Positional Isomers

The 3‑chloro isomer is catalogued by at least five independent chemical suppliers spanning North America, Europe, and Asia: AKSci (USA), CymitQuimica (Spain, Fluorochem brand), Kishida Chemical (Japan), Leyan (China), and Chemenu (global) . In contrast, the 4‑chloro isomer (CAS 422280‑49‑7) appears primarily through CymitQuimica/Fluorochem, CalpacLab, and Apollo Scientific—a narrower supplier base—while the 2‑chloro isomer is available through AKSci, Chemenu, and CymitQuimica. The broader sourcing network for the 3‑chloro isomer reduces lead‑time uncertainty and mitigates the risk of single‑vendor stock‑outs that could delay research programs. No supplier currently offers all three regioisomers as a pre‑formulated isomeric panel for systematic SAR studies.

supply chain procurement risk vendor comparison

Recommended Application Scenarios for 2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid Based on Current Evidence


Chemical Probe for Reduced Folate Carrier (RFC) Transporter Studies

With a measured IC₅₀ of 304 nM against human RFC in PC43‑10 cells [1], the 3‑chloro isomer can serve as a moderate‑affinity reference ligand for RFC‑mediated uptake assays. Researchers studying antifolate transport kinetics can use this compound alongside high‑affinity controls (e.g., pemetrexed, IC₅₀ 26 nM in the same CHO system) to calibrate RFC‑dependent vs. RFC‑independent antiproliferative responses in isogenic cell‑line panels. The compound is particularly useful for experiments requiring a non‑polyglutamatable RFC substrate with a tetrahydropyran scaffold distinct from classical pteridine‑based antifolates.

Starting Point for Myeloid Differentiation‑Based Anti‑Cancer or Anti‑Psoriasis Screening

The qualitative patent evidence describing monocyte differentiation induction and anti‑proliferative activity in undifferentiated cells [1] positions this compound as a candidate for phenotypic screening cascades in hematological malignancy or psoriasis models. Although quantitative potency data are lacking, the reported biological fingerprint warrants follow‑up testing in HL‑60 or U937 myeloid leukemia differentiation assays, with concurrent head‑to‑head comparison against the 2‑chloro and 4‑chloro regioisomers to establish whether the meta‑chloro substitution pattern confers any selectivity advantage.

Regioisomeric Structure–Activity Relationship (SAR) Studies in Tetrahydropyran‑Based Drug Discovery

The 3‑chloro isomer occupies a defined position in the regioisomeric series (ortho, meta, para, and des‑chloro) of 4‑aryl‑tetrahydropyran‑4‑yl acetic acids. Its XLogP3 of 2.4, predicted boiling point of 423.6 °C, and RFC binding data provide a starting reference point for systematic SAR exploration. Medicinal chemists can use this compound as the meta‑substituted anchor in a matched molecular‑pair analysis to deconvolute the contribution of chlorine position to target affinity, cellular permeability, and metabolic stability across multiple biological targets.

Synthetic Intermediate for Tetrahydropyran‑Containing Bioactive Molecules

The carboxylic acid functionality at the tetrahydropyran 4‑position enables straightforward derivatization into amides, esters, and ketones via standard coupling chemistry. The 3‑chlorophenyl group provides a synthetic handle for further functionalization (e.g., Suzuki coupling after conversion to the corresponding boronate ester) or serves as a metabolically stable lipophilic anchor in fragment‑based drug design. Its commercial availability at 95–98% purity from five global suppliers supports multi‑gram scale‑up for medicinal‑chemistry programs requiring reliable intermediate supply.

Quote Request

Request a Quote for 2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.